2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide
Description
This compound features a thieno[3,4-c]pyrazolyl core fused with a dihydro-pyrazole ring, linked via an acetamide bridge to a phenethyl group.
Properties
IUPAC Name |
2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c16-15-12-9-21-10-13(12)18-19(15)8-14(20)17-7-6-11-4-2-1-3-5-11/h1-5H,6-10,16H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPQLHGJERFMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Heterocyclic Core: The thieno-pyrazolyl core in the target compound contrasts with thiazole () and pyrazolo-pyridine () systems. Thiophene rings enhance π-stacking, while pyridine/thiazole groups improve solubility and metal coordination .
- Acetamide Linkage : Common to all compounds, this group enables hydrogen bonding and structural flexibility, critical for target engagement .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide, and how is structural purity ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thieno-pyrazole precursors followed by amide coupling. Key steps may include microwave-assisted synthesis to optimize yield and reduce by-products . Structural confirmation relies on NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) to validate functional groups and molecular weight . For example, the presence of the 3-amino group and phenethylacetamide moiety can be confirmed via characteristic NMR shifts (e.g., δ 6.5–7.5 ppm for aromatic protons) .
Q. Which analytical techniques are critical for characterizing physicochemical properties of this compound?
- Methodological Answer :
- HPLC : Purity assessment (>95%) and quantification of impurities .
- X-ray crystallography : Resolves 3D molecular conformation, critical for understanding reactivity and target binding .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures often >200°C for similar thieno-pyrazoles .
Q. What initial biological assays are recommended to screen for pharmacological activity?
- Methodological Answer :
- In vitro enzyme inhibition assays : Target-specific screens (e.g., kinases, proteases) using fluorometric/colorimetric substrates .
- Cell viability assays (MTT/XTT): Test cytotoxicity in cancer/normal cell lines (IC₅₀ values typically reported in µM range) .
- Molecular docking : Preliminary insights into binding modes with proteins (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., overlapping peaks in aromatic regions) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR techniques (COSY, HSQC, HMBC): Differentiate proton-proton correlations and assign quaternary carbons. For example, HMBC can link the amide carbonyl (δ ~170 ppm) to adjacent protons .
- Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ may shift/resolve aromatic proton splitting .
- DFT calculations : Predict theoretical NMR shifts using Gaussian or ORCA to cross-validate experimental data .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing by-products?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps, with yields improving from ~60% to >85% under controlled H₂ pressure .
- Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of acetamide groups) .
Q. How do substituents on the phenethyl group influence bioactivity, and how can this be systematically studied?
- Methodological Answer :
- SAR studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring. Test in dose-response assays .
- Free-Wilson analysis : Quantify substituent contributions to activity (e.g., logP changes affecting membrane permeability) .
- Metabolite profiling : LC-MS/MS identifies active metabolites from hepatic microsome incubations .
Q. How can contradictions between in vitro and in vivo efficacy data be addressed?
- Methodological Answer :
- PK/PD modeling : Correlate plasma concentration-time profiles (AUC, Cₘₐₓ) with target engagement using compartmental models .
- Tissue distribution studies : Radiolabeled compound tracking (¹⁴C) identifies bioavailability barriers (e.g., blood-brain penetration) .
- Proteomics : Identify off-target interactions via affinity pull-down assays combined with MS .
Q. What methodologies assess environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Hydrolytic stability tests : Incubate at pH 1–13 (37°C, 24h) and monitor degradation via HPLC. Thieno-pyrazoles often degrade via ring-opening under alkaline conditions .
- Photolysis studies : Expose to UV-Vis light (300–800 nm) to simulate environmental breakdown; quantum yield calculations predict half-lives .
- Ecotoxicity assays : Daphnia magna or algae growth inhibition tests evaluate environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
